molecular formula C20H24N2O4S B2766549 4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 1904198-49-7

4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Número de catálogo: B2766549
Número CAS: 1904198-49-7
Peso molecular: 388.48
Clave InChI: LBAFPGPLJOLUPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a synthetic heterocyclic compound featuring a 1,6-dihydropyridine core. Its structure includes a phenyl group at position 1, a methoxy substituent at position 4, and a 6-oxo group. The carboxamide moiety at position 3 is linked to a 2-(oxan-4-ylsulfanyl)ethyl group, introducing a tetrahydropyran (oxane) ring and a thioether bridge.

Propiedades

IUPAC Name

4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-18-13-19(23)22(15-5-3-2-4-6-15)14-17(18)20(24)21-9-12-27-16-7-10-26-11-8-16/h2-6,13-14,16H,7-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAFPGPLJOLUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCCSC2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide, a compound with the molecular formula C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S and a molecular weight of 388.48 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of a methoxy group and a thioether moiety enhances its chemical reactivity and biological profile.

Structural Details

PropertyValue
Molecular FormulaC20H24N2O4SC_{20}H_{24}N_{2}O_{4}S
Molecular Weight388.48 g/mol
IUPAC Name4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenylpyridine-3-carboxamide
InChI KeyLBAFPGPLJOLUPM-UHFFFAOYSA-N

Anticancer Properties

Research indicates that 4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide acts as an inhibitor of the menin-MLL interaction, which is crucial in various leukemias. This interaction is implicated in the transcriptional regulation of oncogenes, making it a target for cancer therapy .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. The specific mechanisms include the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antioxidant Activity

The compound exhibits significant antioxidant properties, attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound has been reported to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Inhibition of Menin-MLL Interaction
A study focused on the efficacy of 4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide in inhibiting menin's interaction with MLL fusion proteins. The results indicated a dose-dependent inhibition with IC50 values demonstrating significant potency compared to other known inhibitors .

Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal cell death. The findings revealed that treatment with the compound significantly reduced cell death rates and improved cell viability compared to controls.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The evidence provided focuses on N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS 749894-70-0, C₁₃H₁₃N₃O₃) . While distinct in core structure, this compound shares functional groups with the target molecule, enabling a comparative analysis.

Structural and Functional Differences

Property Target Compound Evidence Compound (N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide)
Core Heterocycle 1,6-dihydropyridine (partially unsaturated, one nitrogen) Pyridazine (fully unsaturated, two adjacent nitrogens)
Substituents - 1-phenyl
- 4-methoxy
- 3-carboxamide with thioethyl-oxane group
- 1-methyl
- 3-carboxamide with 4-methoxyphenyl
Molecular Formula Estimated: C₂₀H₂₈N₂O₅S (unconfirmed) C₁₃H₁₃N₃O₃
Key Functional Groups Thioether, tetrahydropyran, carboxamide Carboxamide, methoxyphenyl

Physicochemical Implications

Lipophilicity :

  • The target compound’s thioethyl-oxane group and phenyl substituent likely increase lipophilicity (higher logP) compared to the evidence compound’s smaller methoxyphenyl and methyl groups. This could enhance membrane permeability but reduce aqueous solubility .

Metabolic Stability :

  • The thioether group in the target compound may render it susceptible to oxidative metabolism, whereas the evidence compound’s pyridazine core and methyl group could confer greater stability .

Synthetic Complexity :

  • Introducing the thioethyl-oxane moiety in the target compound requires multi-step synthesis, including thioether formation and oxane-ring functionalization. In contrast, the evidence compound’s simpler structure (methyl and methoxyphenyl groups) allows for straightforward assembly .

Pharmacokinetic Considerations

Parameter Target Compound Evidence Compound
Molecular Weight Higher (~450 g/mol, estimated) Lower (~283 g/mol)
Bioavailability Potentially limited by high lipophilicity Likely improved due to moderate logP
Metabolism Predominant oxidation at thioether Possible N-demethylation or aryl hydroxylation

Research Findings and Data Gaps

While the structural comparison highlights key differences, experimental data on the target compound’s solubility, binding affinity, and toxicity are absent in the provided evidence. Further studies are required to:

  • Quantify logP, solubility, and plasma protein binding.
  • Evaluate enzymatic inhibition profiles (e.g., kinase assays).
  • Assess metabolic pathways using in vitro hepatocyte models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of the pyridine core, followed by coupling of the oxan-4-ylsulfanyl ethyl group via nucleophilic substitution or thiol-ene reactions. Introduce the methoxy and phenyl substituents using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Condition optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C with catalysts like triethylamine to enhance reaction efficiency. Monitor intermediates via TLC or HPLC .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Structural elucidation :

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., oxan-4-ylsulfanyl group at C2) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
    • Purity assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers address solubility discrepancies in dihydropyridine derivatives during in vitro assays?

  • Contradiction analysis :

  • Solubility variations in analogs (e.g., ethyl esters vs. carboxamides) may stem from polarity differences. For example, ester groups enhance lipophilicity, whereas carboxamides increase hydrophilicity .
  • Method adjustment :
  • Use DMSO stock solutions (<1% v/v) for cellular assays to avoid solvent toxicity .
  • For aqueous solubility, employ co-solvents (e.g., PEG-400) or pH adjustment (e.g., phosphate buffer at pH 7.4) .

Q. What catalytic strategies improve yield in the final coupling step of this compound?

  • Optimization approaches :

  • Catalyst screening : Test Pd(PPh3)4 for cross-coupling vs. EDCI/HOBt for amide bond formation .
  • Solvent effects : Compare yields in DCM (low polarity) vs. THF (moderate polarity) to stabilize intermediates .
  • Reaction monitoring : Use in-situ FTIR to track carbonyl group formation (e.g., 6-oxo peak at ~1700 cm⁻¹) .

Q. How can computational modeling predict the compound’s interaction with cyclooxygenase (COX) enzymes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2’s active site (PDB ID: 5IKT). Prioritize hydrogen bonds with Arg120 and hydrophobic interactions with Val349 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • SAR validation : Compare docking scores of analogs (e.g., 4-methoxy vs. 4-chloro substituents) to guide synthetic prioritization .

Q. What SAR-driven modifications enhance biological activity against kinase targets?

  • Design strategies :

  • Oxan-4-ylsulfanyl optimization : Replace with smaller heterocycles (e.g., tetrahydrofuran) to reduce steric hindrance .
  • Methoxy group substitution : Test halogenated (e.g., 4-fluoro) or nitro groups to modulate electron density and binding affinity .
    • Biological testing :
  • Kinase inhibition assays : Use ADP-Glo™ kinase assays (IC50 determination) against JAK2 or EGFR .
  • Cytotoxicity profiling : Screen in MCF-7 (breast cancer) and HEK293 (normal cell) lines to assess selectivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.